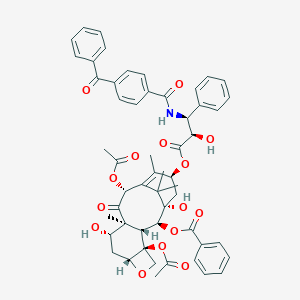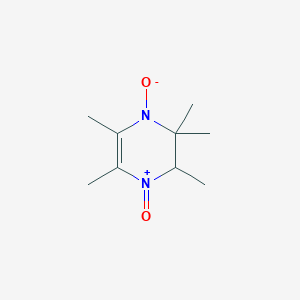
1-Benzhydrylazetidin-3-on
Übersicht
Beschreibung
1-Benzhydrylazetidin-3-one is an organic compound with the molecular formula C16H15NO. It is a white to orange to green solid, known for its use in the synthesis of azetidine derivatives, which are novel γ-aminobutyric acid uptake inhibitors . The compound is also referred to as 1-Diphenylmethyl-3-azetidinone .
Wissenschaftliche Forschungsanwendungen
1-Benzhydrylazetidin-3-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways involving azetidine derivatives.
Industry: The compound is used in the production of various chemical intermediates and derivatives.
Wirkmechanismus
Target of Action
1-Benzhydrylazetidin-3-one is primarily used in the synthesis of azetidine derivatives, which are novel γ-aminobutyric acid (GABA) uptake inhibitors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
As a precursor in the synthesis of gaba uptake inhibitors, it may contribute to the inhibition of gaba reuptake, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
The compound’s role in the synthesis of GABA uptake inhibitors suggests that it affects the GABAergic system. By inhibiting the reuptake of GABA, it could potentially enhance the effects of GABA in the synaptic cleft, leading to increased inhibition of neuronal activity. This could have downstream effects on various neurological processes, including mood regulation, pain response, and sleep cycles .
Pharmacokinetics
Its physical and chemical properties such as melting point (750 to 790 °C), boiling point (350-355℃), and density (1182) suggest that it has the potential for good bioavailability .
Result of Action
The molecular and cellular effects of 1-Benzhydrylazetidin-3-one’s action would likely be related to its role in enhancing GABAergic activity. By increasing the availability of GABA in the synaptic cleft, it could potentially lead to increased neuronal inhibition, affecting various neurological and physiological processes .
Biochemische Analyse
Biochemical Properties
It is known that the compound can undergo Wittig reactions to produce alkene products and can also undergo condensation reactions with hydroxylamine .
Molecular Mechanism
It is known to be used in the synthesis of azetidine derivatives that act as γ-aminobutyric acid uptake inhibitors , suggesting that it may interact with γ-aminobutyric acid receptors or transporters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidin-3-one can be synthesized from 1-benzhydrylazetidin-3-ol. The process involves the reaction of 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield the final product .
Industrial Production Methods: In industrial settings, the production of 1-Benzhydrylazetidin-3-one starts with the synthesis of its precursor, diphenylmethanol, which is then reacted with azetidine-3-one. The reaction conditions are carefully monitored to ensure optimal yield and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydrylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of different azetidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridine sulfur trioxide complex in dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Methanesulfonyl chloride and triethylamine are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various azetidine derivatives, which have significant therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzhydrylazetidin-3-ol
- 3-Amino-1-benzhydrylazetidine
- 1-Diphenylmethyl-3-azetidinone
Uniqueness: 1-Benzhydrylazetidin-3-one is unique due to its specific structure and its role as a precursor in the synthesis of azetidine derivatives. Its ability to act as a γ-aminobutyric acid uptake inhibitor sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1-benzhydrylazetidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUDXLOVIBJFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395725 | |
| Record name | 1-benzhydrylazetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40320-60-3 | |
| Record name | 1-benzhydrylazetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Diphenylmethyl)azetidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)








![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)

![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B119488.png)

